

Ticlatone: A Technical Whitepaper on a Benzothiazole Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Ticlatone, chemically identified as 6-chloro-1,2-benzisothiazol-3(2H)-one, is a member of the benzothiazole class of compounds and is recognized for its antifungal properties. This technical guide provides a comprehensive overview of the available scientific information on **ticlatone**, focusing on its core attributes as an antifungal agent. Due to the limited publicly available data specifically for **ticlatone**, this paper also draws upon research on the broader class of 1,2-benzisothiazol-3(2H)-one derivatives to infer potential characteristics and mechanisms. This document aims to consolidate the current knowledge and highlight areas for future research and development.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Benzothiazole and its derivatives have emerged as a promising scaffold in the development of new therapeutic agents due to their broad spectrum of biological activities. **Ticlatone**, a chlorinated benzisothiazole derivative, is classified as a topical antifungal agent. This whitepaper will delve into the technical aspects of **ticlatone**, including its chemical structure, and what is known about its antifungal activity and potential mechanism of action, primarily through the lens of its chemical class.



Chemical Profile

• IUPAC Name: 6-chloro-1,2-benzisothiazol-3(2H)-one

• Synonyms: **Ticlatone**, Landromil

Chemical Formula: C7H4CINOS

Molecular Weight: 185.63 g/mol

Structure:

- A benzothiazole core consisting of a benzene ring fused to a thiazole ring.
- A chlorine atom substituted at the 6th position of the benzene ring.
- A carbonyl group at the 3rd position of the thiazole ring.

Antifungal Activity

While specific quantitative data for **ticlatone**, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fungal species, is not readily available in the public domain, studies on the broader class of 1,2-benzisothiazol-3(2H)-one derivatives provide valuable insights into its potential antifungal spectrum.

Research indicates that derivatives of the 1,2-benzisothiazol-3(2H)-one scaffold exhibit broad-spectrum antifungal activity.[1][2] This activity has been observed against a variety of fungal pathogens, including dermatophytes, which are fungi that cause infections of the skin, hair, and nails.[1]

Table 1: Inferred Antifungal Spectrum of Ticlatone based on Derivatives

Fungal Group	Potential Activity	Reference
Dermatophytes (e.g., Trichophyton sp., Microsporum sp.)	Active	[1]



It is important to note that the substitution pattern on the benzisothiazole ring significantly influences the antifungal potency. Therefore, the specific activity of **ticlatone** would need to be determined through dedicated in vitro and in vivo studies. Some derivatives of this class have been reported to be fungicidal, suggesting that **ticlatone** may also exhibit cidal rather than static activity against susceptible fungi.[3]

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for **ticlatone** has not been elucidated in the available literature. However, based on the general understanding of how antifungal agents work and the reactivity of the benzisothiazole core, several potential mechanisms can be hypothesized.

Many antifungal drugs target the fungal cell membrane or cell wall, as these structures are essential for fungal viability and possess components distinct from mammalian cells.[4][5] It is plausible that **ticlatone** or its derivatives could interfere with key enzymes involved in the biosynthesis of essential cell wall components like chitin or β -glucan, or disrupt the integrity of the fungal cell membrane.

A proposed workflow for investigating the mechanism of action of **ticlatone** is outlined below.



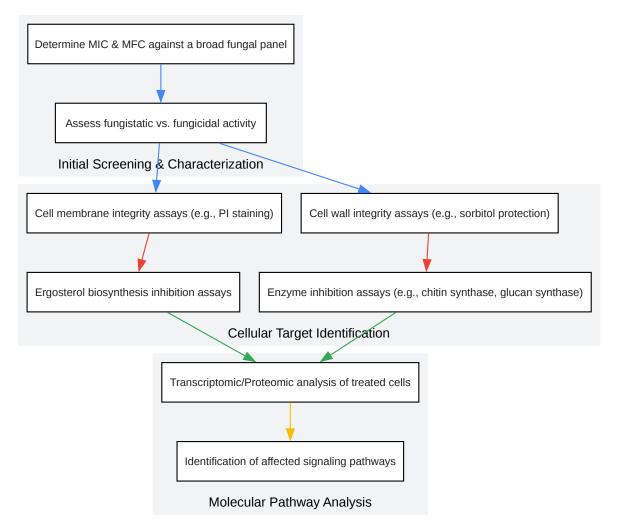


Figure 1: Proposed Workflow for Elucidating Ticlatone's Mechanism of Action

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Caption: Proposed workflow for investigating **ticlatone**'s mechanism.

Experimental Protocols

Detailed experimental protocols for the synthesis and antifungal evaluation of **ticlatone** are not explicitly available in the reviewed literature. However, standardized methodologies for antifungal susceptibility testing, such as those established by the Clinical and Laboratory

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Standards Institute (CLSI), would be appropriate for determining the MIC and Minimum Fungicidal Concentration (MFC) of **ticlatone**.

A generalized protocol for determining the MIC of an antifungal agent against dermatophytes is described below.

General Protocol: Broth Microdilution for Dermatophytes

- Fungal Isolate Preparation:
 - Culture the dermatophyte species (e.g., Trichophyton rubrum, Microsporum canis) on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient sporulation is observed.
 - Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.
 - Adjust the spore suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI 1640 medium.
- Antifungal Agent Preparation:
 - Prepare a stock solution of ticlatone in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of ticlatone in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the fungal spore suspension.
 - Include a growth control (no drug) and a sterility control (no inoculum).
 - Incubate the plates at 28-30°C for 4-7 days.
- MIC Determination:



 The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.

The logical flow of such an experimental setup can be visualized as follows:

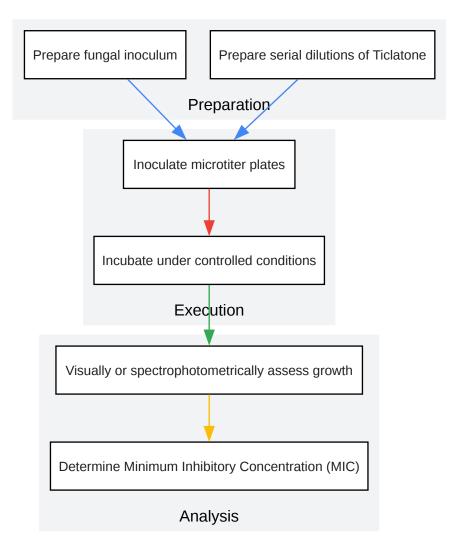


Figure 2: Logical Workflow for In Vitro Antifungal Susceptibility Testing

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Caption: Workflow for in vitro antifungal susceptibility testing.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on 1,2-benzisothiazol-3(2H)-one derivatives have highlighted the importance of certain structural features for optimal antifungal activity.[2] These studies suggest



that the presence of the heterocyclic benzisothiazole ring is crucial. Further optimization of this scaffold could lead to the development of more potent antifungal agents.

Conclusion and Future Directions

Ticlatone, a member of the benzothiazole family, is an antifungal agent with potential for topical applications. While specific data on its antifungal spectrum and mechanism of action are scarce, the broader class of 1,2-benzisothiazol-3(2H)-one derivatives demonstrates promising broad-spectrum antifungal activity.

To fully realize the therapeutic potential of **ticlatone**, further research is imperative. Key areas for future investigation include:

- Quantitative Antifungal Spectrum: Determination of MIC and MFC values against a wide range of clinically relevant fungi, including resistant strains.
- Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by ticlatone.
- In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of ticlatone in animal models of fungal infections.
- Formulation Development: Optimization of topical formulations to enhance drug delivery and efficacy.

A deeper understanding of **ticlatone**'s antifungal properties will be instrumental in its potential development as a valuable therapeutic option in the fight against fungal diseases.

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- To cite this document: BenchChem. [Ticlatone: A Technical Whitepaper on a Benzothiazole Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681313#ticlatone-as-a-benzothiazole-antifungal]

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